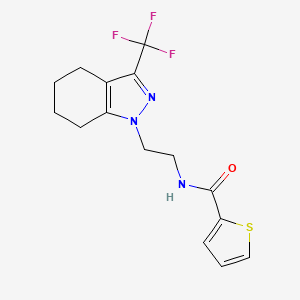
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the current literature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- N-(2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)thiophene-2-carboxamide and related compounds have been studied for their reactivity in various chemical reactions. For instance, thiocarboxamides react with tetracyanoethylene to form thiadiazin derivatives, with spectral data like IR, 1H NMR, 19F NMR, and 13C NMR providing insights into their properties (Burger et al., 1980).
Applications in Heterocyclic Synthesis
- This chemical has been used in the synthesis of heterocyclic compounds. Research shows that coupling with different esters leads to the formation of various heterocyclic derivatives, expanding its utility in chemical synthesis (Mohareb et al., 2004).
Role in Antimicrobial and Antiproliferative Agents
- Compounds similar to this compound have been investigated for their potential antimicrobial and antiproliferative properties. For example, certain thiophene derivatives have shown significant activity against cancer cell lines, highlighting the potential for medical applications in oncology (Ghorab et al., 2013).
Utility in Fluorescent Dye Synthesis
- The compound's derivatives have been used in the synthesis of fluorescent dyes. These dyes, displaying a range of fluorescence, are of interest in various applications, including sensor technology and material sciences (Witalewska et al., 2019).
Involvement in the Synthesis of Organic Frameworks
- Compounds structurally related to this compound have been utilized in the creation of organic frameworks. These frameworks have applications in gas storage and separation, highlighting the compound's relevance in materials science (Bhunia et al., 2013).
Contributions to Pharmaceutical Chemistry
- The chemical has been explored in pharmaceutical chemistry for the synthesis of novel drugs. Its derivatives have been examined for their potential in creating new medicinal compounds, especially in the fields of antimicrobial and antitumor agents (Honey et al., 2012).
Spectroscopic Analysis and Characterization
- Studies involving this compound have also focused on its spectroscopic analysis, providing detailed insights into its molecular structure and properties (Cakmak et al., 2022).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Lotilaner , is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms .
Mode of Action
Lotilaner acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABACl that is different from the active site, changing the receptor’s conformation and preventing the normal operation of the channel . This inhibition disrupts the normal functioning of the mite’s nervous system, leading to paralysis and eventually death .
Biochemical Pathways
It is known that the compound interferes with the normal operation of the gabacl, disrupting the transmission of nerve impulses in mites . This disruption affects various physiological processes in the mites, leading to their paralysis and death .
Pharmacokinetics
It is known that the compound consists of two enantiomers: the s-enantiomer is active in vivo, while the r-enantiomer exhibits low biological activity . The active ingredient found in drug products of Lotilaner is the S-enantiomer .
Result of Action
The primary result of Lotilaner’s action is the death of mites, making it an effective antiparasitic agent . It has been approved by the FDA for the treatment of Demodex blepharitis, a condition caused by an infestation of Demodex mites .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecule it interacts with.
Cellular Effects
Thiophene derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiophene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)13-10-4-1-2-5-11(10)21(20-13)8-7-19-14(22)12-6-3-9-23-12/h3,6,9H,1-2,4-5,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGXDGDJBAYOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

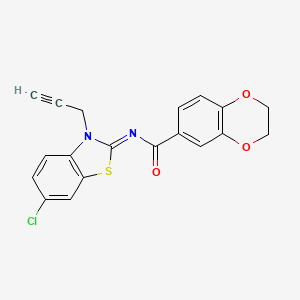
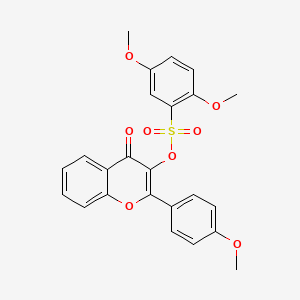
![N-[(1,2-Dimethylindol-5-yl)methyl]prop-2-enamide](/img/structure/B2891416.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2891418.png)
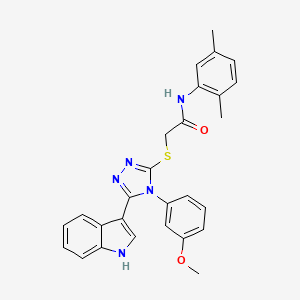
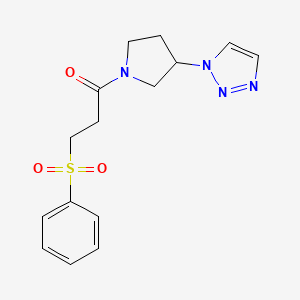
![2-amino-4-(3-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2891423.png)
![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2-phenyl-3-thiophen-2-ylprop-2-enehydrazide](/img/structure/B2891426.png)
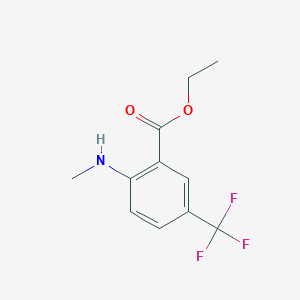

![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)
![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)